molecular formula C7H10O4 B3419272 3-(Methoxycarbonyl)cyclobutanecarboxylic acid CAS No. 142733-61-7

3-(Methoxycarbonyl)cyclobutanecarboxylic acid

Cat. No. B3419272
M. Wt: 158.15 g/mol
InChI Key: AJAHGOJIRQOMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a cyclic compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The InChI code for 3-(Methoxycarbonyl)cyclobutanecarboxylic acid is 1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) . This indicates the presence of a methoxycarbonyl group and a carboxylic acid group on a cyclobutane ring.


Physical And Chemical Properties Analysis

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a liquid at room temperature . It has a predicted boiling point of approximately 269.9°C at 760 mmHg, a predicted density of approximately 1.3 g/cm³, and a predicted refractive index of n20D 1.50 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclisation into Phenanthrene Derivatives : 3-Methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids are cyclised into methyl 1-acetoxyphenanthrene-3-carboxylate and methyl 4-acetoxy-phenanthrene-2-carboxylate. This process forms the basis for synthesizing 1-methoxy- and 4-methoxy-phenanthrene (Abdel‐Wahhab, El-Assal, Ramses, & Shehab, 1968).
  • Creation of β-Dipeptides : The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid demonstrates its role in the formation of enantiomeric β-amino acids, leading to bis(cyclobutane) β-dipeptides (Izquierdo et al., 2002).

Synthesis Optimization

  • Improved Synthesis Methods : Research has focused on optimizing the synthesis of related compounds, like 3-Oxocyclobutanecarboxylic acid, with improved yields and cost-effectiveness, indicating the compound's importance in various synthetic routes (Huang Bin & Zhang Zheng-lin, 2010).

Application in Material Sciences

  • Deuterium-Labeled Compound Synthesis : The compound has been used in the synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative, which is vital in the preparation of biologically active compounds and materials science applications (Yamashita, Nishikawa, & Kawamoto, 2019).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : The study of related compounds like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid through X-ray diffraction has provided insights into their molecular structures and conformation (Reisner, Korp, Bernal, & Fuchs, 1983).

Safety And Hazards

3-(Methoxycarbonyl)cyclobutanecarboxylic acid is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

3-methoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(3-5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAHGOJIRQOMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653860, DTXSID901269698
Record name 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl cis-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxycarbonyl)cyclobutanecarboxylic acid

CAS RN

116569-00-7, 142733-61-7, 1401103-71-6
Record name 3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl cis-1,3-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901269698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1s,3s)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,3r)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Yamashita, H Nishikawa, T Kawamoto - Tetrahedron, 2019 - Elsevier
Continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate (2b) from tert-butyl 2-oxo-2H-pyran-5-carboxylate (1b) has been investigated for scale-up …
Number of citations: 6 www.sciencedirect.com

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